2-nitro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide
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Overview
Description
2-nitro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-phenylthiazol-4-ethylamine with 2-nitrobenzoyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-nitro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: The major product formed is 2-amino-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide.
Substitution: Depending on the nucleophile used, various substituted benzamides can be formed.
Scientific Research Applications
2-nitro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-nitro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-phenylthiazole: A simpler thiazole derivative with antimicrobial properties.
2-amino-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide: A reduced form of the compound with similar biological activities.
2-nitrobenzamide: A compound with a nitro group and benzamide structure, but lacking the thiazole ring.
Uniqueness
2-nitro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide is unique due to the presence of both the nitro group and the thiazole ring, which contribute to its diverse biological activities. The combination of these functional groups enhances its potential as a multifunctional bioactive molecule .
Properties
Molecular Formula |
C18H15N3O3S |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-nitro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide |
InChI |
InChI=1S/C18H15N3O3S/c22-17(15-8-4-5-9-16(15)21(23)24)19-11-10-14-12-25-18(20-14)13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,19,22) |
InChI Key |
SDSKCBZHYUKEIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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